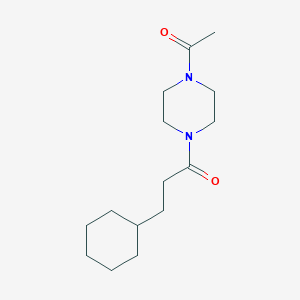
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one, also known as ACP, is a chemical compound that has been studied for its potential use in scientific research. ACP is a synthetic compound that is not found in nature and is created through a specific synthesis method. The purpose of
Mecanismo De Acción
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to increase locomotor activity and induce hyperactivity. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has also been shown to increase dopamine release in the nucleus accumbens, which is a brain region that is associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one in lab experiments. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is a synthetic compound that is not found in nature, which means that its effects on the brain and behavior may not be fully understood. Additionally, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. One area of research is to investigate the potential therapeutic uses of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one in neurological disorders such as addiction and Parkinson's disease. Another area of research is to investigate the mechanisms of action of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one and how it affects dopamine levels in the brain. Additionally, future research could investigate the potential toxic effects of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is a synthetic compound that has been studied for its potential use in scientific research. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have an affinity for the dopamine transporter and can have a variety of effects on neurotransmission and behavior. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments, but also has limitations and potential toxic effects. Future research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one could investigate its potential therapeutic uses and mechanisms of action, as well as its potential toxic effects.
Métodos De Síntesis
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is synthesized through a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 1-(4-chloroacetyl)piperazine. The resulting compound is then reacted with 3-chloropropiophenone in the presence of a base to form 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. This synthesis method has been optimized to produce high yields of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one with a high degree of purity.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have an affinity for the dopamine transporter, which is a protein that plays a critical role in regulating dopamine levels in the brain. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been used in studies to investigate the role of the dopamine transporter in addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULFCYXIDHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

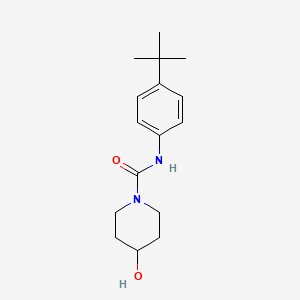
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
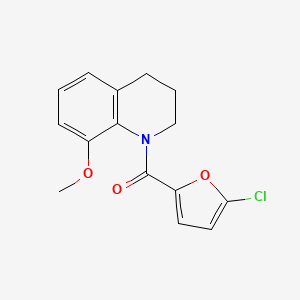
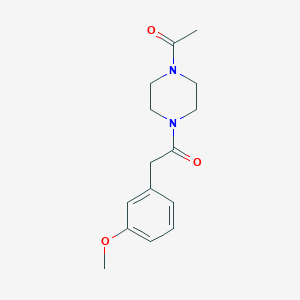
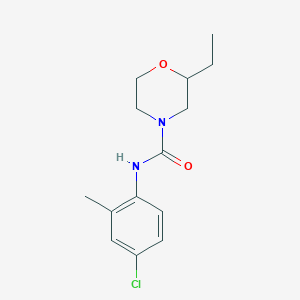
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
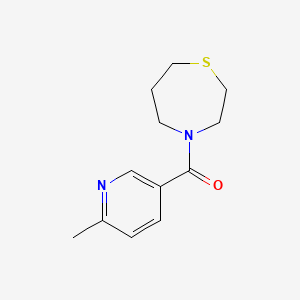


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)
